![molecular formula C13H8BrFN2O3 B2620183 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide CAS No. 391223-26-0](/img/structure/B2620183.png)
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide
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Overview
Description
“4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide” is a chemical compound with the molecular formula C13H8BrFN2O3 . It has an average mass of 339.117 Da and a monoisotopic mass of 337.970215 Da .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions. For instance, the synthesis of 4-bromo-2-fluorobenzonitrile involves a two-step reaction with N-bromosuccinimide and CH2Cl2 at 0°C for 45 hours, followed by a reaction with sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate .Molecular Structure Analysis
The molecular structure of “4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide” can be represented by the InChI code: 1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) .Scientific Research Applications
Synthetic Chemistry
Chemists employ this compound as a versatile building block:
- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions with aryl boronic acids yield biaryl intermediates .
Organic Synthesis
The compound participates in diverse synthetic pathways:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide involves a free radical reaction. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH) .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that the compound can form an intramolecular n-h…o hydrogen bond in each molecule .
Action Environment
It’s known that the molecules are linked by weak c-h…o interactions; halogen-halogen interactions are also observed .
properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O3/c14-8-1-6-11(12(15)7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFBPSJIOVSKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-fluoro-N-(4-nitrophenyl)benzamide |
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